Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)-
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Overview
Description
Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- is a steroidal compound with significant biological and chemical importance It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically active steroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnane derivatives followed by acetylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve more sustainable and efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in metabolic pathways and hormone regulation.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- involves its interaction with specific molecular targets and pathways. It may act on steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Similar Compounds
- 17,21-dihydroxy-5beta-pregnane-3,11,20-trione
- 5alpha-pregnane-3,11,20-trione
Uniqueness
Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. Its acetylated hydroxyl group at position 21 and the beta-configuration at position 5 differentiate it from other similar compounds, leading to unique interactions and applications.
Properties
Molecular Formula |
C23H32O6 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[2-[(10S,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14?,16?,17?,20?,21-,22-,23-/m0/s1 |
InChI Key |
AZCNJEFLSOQGST-GEIXMZQUSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4[C@@]3(CCC(=O)C4)C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O |
Origin of Product |
United States |
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